

A Technical Guide to the Solubility of NH₂-C₆-NH-Boc

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Compound of Interest

Compound Name: NH₂-C₆-NH-Boc

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Introduction

N-(6-aminohexyl)carbamate tert-butyl ester, commonly referred to as **NH₂-C₆-NH-Boc** or N-Boc-1,6-diaminohexane, is a bifunctional linker molecule integral to various fields of chemical and biomedical research. Its structure, featuring a primary amine and a Boc-protected amine separated by a six-carbon aliphatic chain, makes it a valuable building block in the synthesis of more complex molecules, including PROTACs (Proteolysis Targeting Chimeras) where it serves as a linker component.[1][2][3] Understanding its solubility in common laboratory solvents is a critical first step for researchers in designing synthetic routes, preparing stock solutions, and developing purification strategies. This guide provides a consolidated overview of the known solubility characteristics of **NH₂-C₆-NH-Boc**, alongside a detailed experimental protocol for determining its solubility with precision.

Physicochemical Properties

- Molecular Formula: C₁₁H₂₄N₂O₂[4][5]
- Molecular Weight: 216.32 g/mol [4][5]
- Appearance: Typically a viscous liquid.[6]
- Density: Approximately 0.965 g/mL at 20 °C.[7][8]

Solubility Profile

Quantitative solubility data for **NH2-C6-NH-Boc** is not extensively published in peer-reviewed literature. However, information from chemical suppliers and databases provides a qualitative and, in some cases, a quantitative understanding of its solubility. The molecule's structure, with a polar primary amine, a nonpolar hexyl chain, and a moderately polar Boc-protecting group, results in a varied solubility profile.

The following table summarizes the available solubility information for **NH2-C6-NH-Boc** in common laboratory solvents.

Solvent	Formula	Type	Solubility	Notes
Ethanol	C ₂ H ₅ OH	Polar Protic	100 mg/mL (462.28 mM)[2]	Sonication is recommended to aid dissolution.[2]
Dichloromethane (DCM)	CH ₂ Cl ₂	Polar Aprotic	Soluble[6][7][9]	Widely cited as a suitable solvent.
Ethyl Acetate	C ₄ H ₈ O ₂	Polar Aprotic	Soluble[6][7][9]	
Chloroform	CHCl ₃	Polar Aprotic	Soluble	A common solvent for this compound.
Methanol	CH ₃ OH	Polar Protic	Soluble	Often used in reactions involving this linker.
Water	H ₂ O	Polar Protic	Sparingly Soluble	The hydrophobic C6 chain and Boc group limit aqueous solubility.

Experimental Protocol for Solubility Determination

For applications requiring precise concentration data, or for solvents not listed above, experimental determination of solubility is necessary. The following section details the "shake-

flask" method, a widely accepted technique for measuring thermodynamic solubility.

Objective:

To determine the equilibrium solubility of **NH₂-C₆-NH-Boc** in a specific solvent at a controlled temperature.

Materials:

- **NH₂-C₆-NH-Boc**
- Solvent of interest (e.g., DMSO, DMF, Acetonitrile)
- Analytical balance
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)
- Volumetric flasks and pipettes

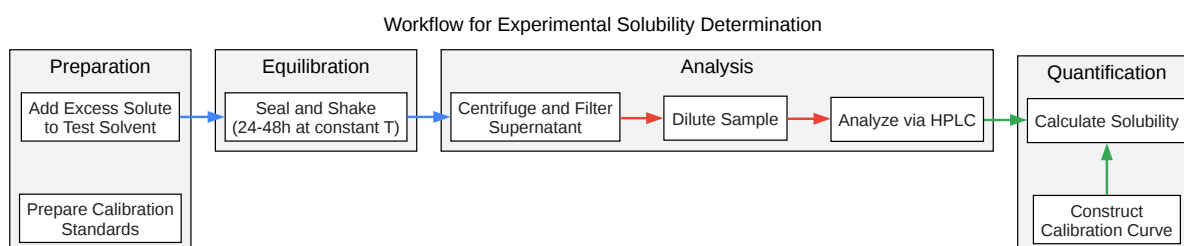
Methodology:

- Preparation of Standard Solutions:
 - Accurately weigh a known amount of **NH₂-C₆-NH-Boc** and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a high-concentration stock solution.
 - Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
- Equilibration:

- Add an excess amount of **NH₂-C₆-NH-Boc** to a vial containing a known volume of the test solvent. The goal is to create a saturated solution with undissolved solid/liquid remaining.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
- Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
- Sample Preparation and Analysis:
 - After equilibration, remove the vials and let them stand to allow the undissolved material to settle.
 - Centrifuge the vials at high speed to further separate the saturated solution from the excess solid/liquid.
 - Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
 - Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the prepared calibration curve.
 - Analyze the calibration standards and the diluted sample solution by HPLC.
- Quantification:
 - Construct a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.
 - Use the peak area of the diluted sample to determine its concentration from the calibration curve.
 - Calculate the original solubility in the test solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.



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Caption: A flowchart of the shake-flask method for solubility testing.

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